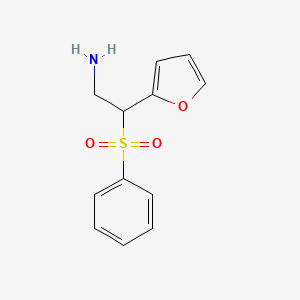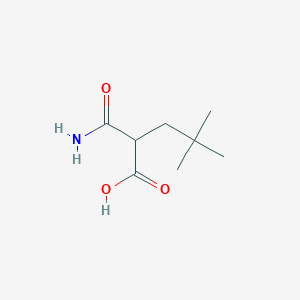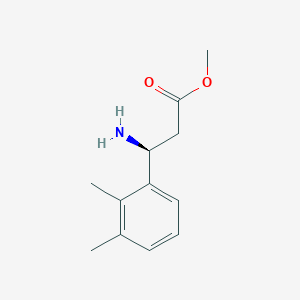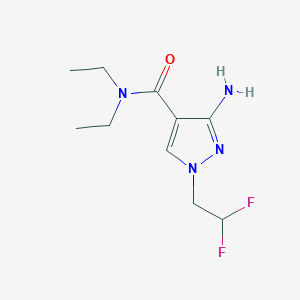![molecular formula C10H13F2N5 B11728815 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728815.png)
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(difluorometil)-1H-pirazol-5-il]metil}-1,3-dimetil-1H-pirazol-4-amina es un compuesto químico que presenta una estructura de anillo de pirazol con sustituyentes difluorometil y dimetil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{[1-(difluorometil)-1H-pirazol-5-il]metil}-1,3-dimetil-1H-pirazol-4-amina generalmente implica múltiples pasos. Un método común comienza con la preparación de 1-(difluorometil)-1H-pirazol-4-amina, que puede sintetizarse a partir de ácido difluoroacético e hidracina metil . El intermedio se somete luego a reacciones adicionales para introducir los grupos dimetil y pirazolílicos .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para lograr mayores rendimientos y pureza. Esto incluye controlar la temperatura, la presión y la elección de solventes para garantizar una síntesis eficiente. Se pueden utilizar catalizadores como el dióxido de titanio a nanoescala para mejorar las velocidades de reacción y la selectividad .
Análisis De Reacciones Químicas
Tipos de reacciones
N-{[1-(difluorometil)-1H-pirazol-5-il]metil}-1,3-dimetil-1H-pirazol-4-amina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de aminas.
Sustitución: La halogenación y otras reacciones de sustitución pueden introducir diferentes grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y agentes halogenantes como el cloro . Las condiciones de reacción generalmente implican temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de pirazol, mientras que las reacciones de sustitución pueden producir pirazoles halogenados .
Aplicaciones Científicas De Investigación
N-{[1-(difluorometil)-1H-pirazol-5-il]metil}-1,3-dimetil-1H-pirazol-4-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos.
Industria: Se utiliza en la producción de fungicidas y otros agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-{[1-(difluorometil)-1H-pirazol-5-il]metil}-1,3-dimetil-1H-pirazol-4-amina implica su interacción con objetivos moleculares específicos. Un objetivo conocido es la succinato deshidrogenasa, una enzima involucrada en la cadena respiratoria mitocondrial . Al inhibir esta enzima, el compuesto puede interrumpir la respiración celular en los hongos, lo que lleva a su muerte .
Comparación Con Compuestos Similares
Compuestos similares
1-(Difluorometil)-1H-pirazol-4-amina: Comparte el grupo difluorometil pero carece de los grupos dimetil y pirazolílicos adicionales.
Ácido 3-(difluorometil)-1-metil-1H-pirazol-4-carboxílico: Contiene un grupo ácido carboxílico en lugar del grupo amina.
Singularidad
N-{[1-(difluorometil)-1H-pirazol-5-il]metil}-1,3-dimetil-1H-pirazol-4-amina es única debido a su patrón específico de sustitución, que imparte propiedades químicas y biológicas distintas. Su capacidad para inhibir la succinato deshidrogenasa la hace particularmente valiosa en el desarrollo de fungicidas .
Propiedades
Fórmula molecular |
C10H13F2N5 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H13F2N5/c1-7-9(6-16(2)15-7)13-5-8-3-4-14-17(8)10(11)12/h3-4,6,10,13H,5H2,1-2H3 |
Clave InChI |
LVLJHSDAZNGWTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1NCC2=CC=NN2C(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B11728733.png)
![1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B11728749.png)
![2-(3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11728755.png)

![Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B11728767.png)

![2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11728778.png)



![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728820.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728836.png)
